Cas no 1403483-53-3 (2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide)

2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide structure
1403483-53-3 structure
商品名:2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
CAS番号:1403483-53-3
MF:C11H10FN3O
メガワット:219.215005397797
CID:3042463

2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
    • 2-Fluoro-N-(5-methyl-2H-pyrazol-3-yl)benzamide
    • Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)-
    • インチ: 1S/C11H10FN3O/c1-7-6-10(15-14-7)13-11(16)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15,16)
    • InChIKey: YRVADUWUUMGSKN-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=C(C)NN=1)(=O)C1=CC=CC=C1F

計算された属性

  • せいみつぶんしりょう: 219.081
  • どういたいしつりょう: 219.081
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8A^2

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 320.4±37.0 °C at 760 mmHg
  • フラッシュポイント: 147.6±26.5 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide セキュリティ情報

2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F593390-250mg
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
1403483-53-3
250mg
$75.00 2023-05-18
Chemenu
CM319391-10g
2-Fluoro-N-(5-methyl-2H-pyrazol-3-yl)benzamide
1403483-53-3 95%
10g
$374 2021-08-18
TRC
F593390-100mg
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
1403483-53-3
100mg
$64.00 2023-05-18
TRC
F593390-1000mg
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
1403483-53-3
1g
$150.00 2023-05-18
A2B Chem LLC
AE62710-5g
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
1403483-53-3 97%
5g
$271.00 2024-04-20
TRC
F593390-1g
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
1403483-53-3
1g
$ 120.00 2022-06-02
Chemenu
CM319391-10g
2-Fluoro-N-(5-methyl-2H-pyrazol-3-yl)benzamide
1403483-53-3 95%
10g
$374 2023-02-02
TRC
F593390-500mg
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
1403483-53-3
500mg
$110.00 2023-05-18
A2B Chem LLC
AE62710-10g
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
1403483-53-3 97%
10g
$467.00 2024-04-20
A2B Chem LLC
AE62710-1g
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
1403483-53-3 97%
1g
$97.00 2024-04-20

2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide 関連文献

2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamideに関する追加情報

Introduction to 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide (CAS No. 1403483-53-3)

2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1403483-53-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring, and incorporates a fluoro substituent along with a 5-methyl-1H-pyrazole moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly due to its potential biological activity and chemical stability.

The presence of the fluoro atom is a critical feature in medicinal chemistry, as fluorine substitution can significantly influence the pharmacokinetic properties of a molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets. In the case of 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide, the fluorine atom is located at the 2-position of the benzamide core, which may enhance its interaction with biological receptors. This positioning is particularly relevant in the design of kinase inhibitors and other enzyme-targeting agents, where fluorine atoms are often employed to improve binding efficacy.

The 5-methyl-1H-pyrazol-3-yl group is another key structural component that contributes to the unique chemical profile of this compound. Pyrazole derivatives are well-documented for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The methyl group at the 5-position of the pyrazole ring further modulates the electronic properties of the heterocyclic system, potentially enhancing its interaction with specific biological targets. This combination of structural elements suggests that 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide may exhibit potent activity against a range of diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with high accuracy. Studies have indicated that the amide group in 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide could form hydrogen bonds with polar residues in protein active sites, while the fluoro and pyrazole moieties may engage in hydrophobic interactions or π-stacking interactions. These insights are crucial for designing derivatives with enhanced pharmacological properties.

In addition to its structural features, 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been studied for its potential role in modulating signaling pathways associated with various diseases. For instance, preliminary in vitro studies have suggested that this compound may interact with kinases, which are enzymes involved in cell proliferation and survival. By inhibiting specific kinases, this compound could potentially disrupt aberrant signaling pathways implicated in cancer and inflammatory diseases. Further research is needed to validate these findings and explore additional therapeutic applications.

The synthesis of 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro substituent typically requires specialized reagents and techniques to achieve regioselectivity and minimize side reactions. Similarly, the incorporation of the pyrazole ring necessitates careful consideration of reaction pathways to avoid unwanted byproducts. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently, enabling rapid screening for biological activity.

One of the most compelling aspects of 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide is its potential for structural diversification. By modifying either the fluoro substituent or the pyrazole moiety, researchers can generate libraries of derivatives with tailored pharmacological properties. This approach is particularly valuable in hit-to-lead optimization programs, where small changes in structure can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. Such modifications are often guided by structure-based drug design principles derived from high-resolution crystal structures or computational models.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacological properties. Fluorine atoms can enhance metabolic stability by preventing oxidative degradation and improve binding affinity by increasing lipophilicity or polarizability. The incorporation of fluorine into drug candidates has been successfully applied across multiple therapeutic areas, including oncology, immunology, and neuroscience. The case of 2-Fluoro-N-(5-methyl-1H-pyrazol-3-y]benzamide exemplifies how these structural features can be leveraged to develop novel therapeutics.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like 2-FIuoro-N-(5-methyl-I-Ipyrazol-S-yI]benzamide will play an increasingly important role in drug discovery efforts. The combination of innovative synthetic methods, computational modeling techniques, and high-throughput screening technologies will accelerate the identification of new leads for therapeutic development. Furthermore, collaborations between academic researchers and industry scientists will be essential for translating laboratory findings into clinical applications that benefit patients worldwide.

In conclusion,2-FIuoro-N-(S-methyl-I-Ipyrazol-S-yI]benzamide (CAS No. 14034S8-S3-S) represents a promising compound with significant potential for further exploration in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting various diseases. With continued advancements in synthetic chemistry,computational biology,and drug discovery technologies,this compound holds promise for improving human health through innovative medical interventions.

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